4-(4-Fluorophenyl)-2-oxo-6-phenyl-1,2-dihydropyridine-3-carbonitrile
Beschreibung
4-(4-Fluorophenyl)-2-oxo-6-phenyl-1,2-dihydropyridine-3-carbonitrile is a dihydropyridine derivative synthesized via multicomponent reactions involving acetophenone, aldehydes, ammonium acetate, and ethyl cyanoacetate or malononitrile . Its structure features a fluorophenyl group at position 4, a phenyl group at position 6, and a cyano group at position 2. The 2-oxo group contributes to its hydrogen-bonding capacity, which is critical for interactions with biological targets like kinases and survivin .
Eigenschaften
CAS-Nummer |
919357-39-4 |
|---|---|
Molekularformel |
C18H11FN2O |
Molekulargewicht |
290.3 g/mol |
IUPAC-Name |
4-(4-fluorophenyl)-2-oxo-6-phenyl-1H-pyridine-3-carbonitrile |
InChI |
InChI=1S/C18H11FN2O/c19-14-8-6-12(7-9-14)15-10-17(13-4-2-1-3-5-13)21-18(22)16(15)11-20/h1-10H,(H,21,22) |
InChI-Schlüssel |
NIVMDXLANSIHQY-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C=C1)C2=CC(=C(C(=O)N2)C#N)C3=CC=C(C=C3)F |
Herkunft des Produkts |
United States |
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 4-(4-Fluorophenyl)-2-oxo-6-phenyl-1,2-dihydropyridine-3-carbonitrile typically involves multi-step organic reactions. One common method is the Hantzsch dihydropyridine synthesis, which involves the condensation of an aldehyde, a β-ketoester, and ammonium acetate in the presence of a suitable catalyst. The reaction conditions often include refluxing in ethanol or another suitable solvent.
Industrial Production Methods: Industrial production of this compound may involve optimizing the Hantzsch synthesis for large-scale operations. This includes using continuous flow reactors to ensure consistent product quality and yield. Additionally, the use of automated systems for reagent addition and temperature control can enhance the efficiency of the production process.
Analyse Chemischer Reaktionen
Types of Reactions: 4-(4-Fluorophenyl)-2-oxo-6-phenyl-1,2-dihydropyridine-3-carbonitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding pyridine derivatives.
Reduction: Reduction reactions can convert the carbonitrile group to an amine group.
Substitution: The fluorophenyl group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogenation catalysts are used.
Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide are employed.
Major Products:
Oxidation: Pyridine derivatives.
Reduction: Amino derivatives.
Substitution: Substituted phenyl derivatives.
Wissenschaftliche Forschungsanwendungen
Antitumor Activity
Research has indicated that compounds with similar structures exhibit significant antitumor properties. For instance, derivatives of dihydropyridine have been shown to inhibit cell proliferation in various cancer cell lines, including breast and lung cancer cells. A study demonstrated that the introduction of the fluorine atom enhances the compound's lipophilicity and bioavailability, potentially improving its efficacy as an anticancer agent .
Antimicrobial Properties
The compound has also been evaluated for its antimicrobial activities. Dihydropyridine derivatives have displayed effectiveness against a range of bacterial strains, suggesting that 4-(4-Fluorophenyl)-2-oxo-6-phenyl-1,2-dihydropyridine-3-carbonitrile could be developed as a novel antimicrobial agent. The mechanism is believed to involve disruption of bacterial cell membranes and inhibition of essential metabolic pathways .
Neuroprotective Effects
Studies have explored the neuroprotective capabilities of similar compounds in models of neurodegenerative diseases such as Alzheimer's and Parkinson's disease. The presence of the fluorine atom may enhance the compound's ability to cross the blood-brain barrier, making it a candidate for further investigation in neuroprotective therapies .
Case Studies
Wirkmechanismus
The mechanism of action of 4-(4-Fluorophenyl)-2-oxo-6-phenyl-1,2-dihydropyridine-3-carbonitrile involves its interaction with specific molecular targets. In medicinal chemistry, it is known to interact with calcium channels, modulating their activity and thereby affecting cellular processes. The compound’s fluorophenyl group enhances its binding affinity to these targets, making it a potent modulator of biological pathways.
Vergleich Mit ähnlichen Verbindungen
Comparative Analysis with Structural Analogues
Structural Modifications and Anticancer Activity
The anticancer activity of dihydropyridine derivatives is highly sensitive to substituents at positions 4 and 6, as well as the nature of the 2-oxo group. Key comparisons include:
Table 1: Anticancer Activity of Selected Analogues
Key Observations :
- Imino vs. Oxo Groups: Replacement of the 2-oxo group with imino (e.g., compound 6) enhances potency against HT-29 (IC50 = 0.70 μM), likely due to improved hydrogen bonding with survivin or PIM1 kinase .
- Substituent Effects : Electron-donating groups (e.g., ethoxy, hydroxy) at position 4 improve activity. For instance, 2-ethoxyphenyl substitution (compound 6) shows 10-fold greater potency than 2-hydroxyphenyl (compound 4) against MDA-MB-231 .
Impact of Substituent Halogenation and Aromaticity
Halogenation at position 4 or 6 influences both physicochemical properties and bioactivity:
Table 2: Halogenated Analogues and Their Properties
Key Observations :
- Brominated compounds (e.g., 5d) show higher melting points (160–162°C) due to stronger intermolecular interactions .
- Survivin Modulation : Brominated derivatives (e.g., 5d) exhibit survivin-binding activity, while chlorinated analogues show weaker effects, suggesting halogen size impacts target engagement .
Thioxo vs. Oxo Derivatives
Replacing the 2-oxo group with thioxo alters electronic properties and bioactivity:
Table 3: Thioxo Analogues and Antioxidant Activity
Key Observations :
- Thioxo Substitution : Thioxo derivatives (e.g., 6a–c) generally show lower antioxidant activity compared to oxo analogues, likely due to reduced hydrogen-bonding capacity .
- Electron-Donating Groups : Methoxy and hydroxy groups enhance antioxidant activity, as seen in compound T1 (79.05%), which approaches ascorbic acid’s efficacy .
Antibacterial and ADMET Profiles
Table 4: Antibacterial Activity of Analogues
| Compound Name | Substituents | Inhibitory Zone (mm) vs. S. aureus | |
|---|---|---|---|
| 4-(4-Dimethylaminophenyl)-6-(hydroxy-3-methoxyphenyl) | Dimethylaminophenyl | 12–14 mm (gentamicin: 18 mm) |
Key Observations :
- Polar Groups : Hydroxy and methoxy substituents improve water solubility but may reduce membrane penetration, limiting antibacterial efficacy .
Biologische Aktivität
The compound 4-(4-Fluorophenyl)-2-oxo-6-phenyl-1,2-dihydropyridine-3-carbonitrile (commonly referred to as compound 1 ) belongs to a class of dihydropyridine derivatives that have garnered attention in medicinal chemistry due to their diverse biological activities. This article explores the biological activity of compound 1, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.
Chemical Structure and Properties
Compound 1 has the following chemical structure:
- Molecular Formula: CHFNO
- Molecular Weight: 218.19 g/mol
- IUPAC Name: 4-(4-fluorophenyl)-2-oxo-6-phenyl-1,2-dihydropyridine-3-carbonitrile
The presence of the fluorine atom and the phenyl groups in its structure contribute to its lipophilicity and biological activity.
Anticancer Activity
Numerous studies have reported the anticancer properties of compound 1. For instance, a recent study demonstrated that it exhibits significant cytotoxic effects against various cancer cell lines, including A549 (lung cancer), HCT116 (colon cancer), and MCF7 (breast cancer). The compound's mechanism of action appears to involve the induction of apoptosis through the modulation of apoptotic pathways and inhibition of anti-apoptotic proteins.
| Cell Line | IC50 (µM) | Mechanism |
|---|---|---|
| A549 | 193.93 | Apoptosis induction |
| HCT116 | 208.58 | Apoptosis induction |
| MCF7 | 238.14 | Apoptosis induction |
Anti-inflammatory Activity
Compound 1 has also been evaluated for its anti-inflammatory properties. In vitro assays indicated that it effectively reduces the production of pro-inflammatory cytokines such as TNF-alpha and IL-6 in macrophage cell lines. The compound's ability to inhibit NF-kB signaling pathway activation is thought to be a key mechanism behind its anti-inflammatory effects.
The biological activity of compound 1 can be attributed to several mechanisms:
- Apoptosis Induction : Compound 1 promotes apoptosis in cancer cells by activating caspases and downregulating anti-apoptotic proteins.
- Anti-inflammatory Effects : It inhibits the NF-kB pathway, leading to decreased expression of inflammatory mediators.
- Antioxidant Activity : The compound exhibits free radical scavenging properties, which may contribute to its protective effects against oxidative stress-related diseases.
Case Studies
Several case studies highlight the potential therapeutic applications of compound 1:
- Case Study 1 : In a preclinical model of lung cancer, treatment with compound 1 resulted in a significant reduction in tumor size compared to control groups, indicating its potential as an effective anticancer agent.
- Case Study 2 : A study focused on inflammatory bowel disease showed that administration of compound 1 led to reduced inflammation markers and improved histological scores in treated animals.
Q & A
Q. What synthetic methodologies are commonly employed for preparing 4-(4-fluorophenyl)-2-oxo-6-phenyl-1,2-dihydropyridine-3-carbonitrile and its analogs?
The compound is typically synthesized via multicomponent reactions. For example, a one-pot reaction involving acetophenone, aldehydes, ammonium acetate, and ethyl cyanoacetate/malononitrile under reflux in ethanol or n-butanol yields 1,2-dihydropyridine derivatives . Key steps include cyclization and functional group modifications, with yields ranging from 70% to 85% depending on substituents .
Q. How is structural characterization of this compound performed?
Characterization involves:
- Spectroscopy : IR (e.g., 2210–2223 cm⁻¹ for nitrile groups), ¹H/¹³C NMR (aromatic protons at δ 6.5–7.8 ppm), and HR-ESI-MS for molecular ion confirmation .
- Elemental analysis : To validate purity (e.g., C, H, N within 0.3% of theoretical values) .
- X-ray crystallography : For crystal structure elucidation (e.g., dimer formation via N–H⋯O hydrogen bonds) .
Q. What preliminary biological activities have been reported for this compound?
- Anticancer activity : Derivatives exhibit IC₅₀ values as low as 0.70 μM against HT-29 colon cancer cells and 4.6 μM against MDA-MB-231 breast cancer cells .
- Antioxidant activity : DPPH radical scavenging up to 79% (vs. 82.71% for ascorbic acid) in analogs with electron-withdrawing substituents .
Advanced Research Questions
Q. How do structural modifications influence the compound’s biological efficacy?
- Substituent effects :
Q. How can molecular docking guide target identification for this compound?
Docking studies using BIOVIA/Discovery Studio or PyRx reveal interactions with survivin (BIRC5) and PIM1 kinase, critical for apoptosis regulation. Key binding features include:
- Hydrogen bonding with Thr96 and Lys98 in survivin.
- Hydrophobic interactions with PIM1’s ATP-binding pocket .
Q. How to resolve contradictions in biological data across studies?
- Context-dependent activity : Antioxidant efficacy in DPPH assays (up to 79%) does not correlate directly with anticancer potency due to divergent mechanisms .
- Solvent effects : Dimethyl sulfoxide (DMSO) enhances solubility but may alter aggregation states, affecting in vitro results .
Q. What strategies optimize solubility and bioavailability for in vivo studies?
- Derivatization : Introducing polar groups (e.g., morpholino or tetrazole) improves aqueous solubility .
- Co-solvents : Use DMSO/ethanol mixtures (≤5% v/v) to maintain stability .
- Prodrug design : Esterification of the nitrile group enhances membrane permeability .
Methodological Considerations
Q. How to validate purity and stability during storage?
- Chromatography : HPLC with UV detection (λ = 254 nm) confirms >95% purity.
- Stability tests : Monitor degradation via ¹H NMR in DMSO-d₆ over 30 days; store at –20°C in amber vials .
Q. What experimental controls are critical in cytotoxicity assays?
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
